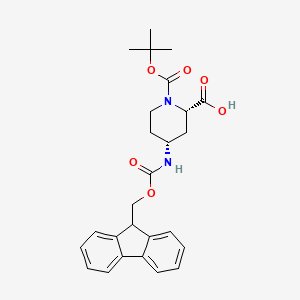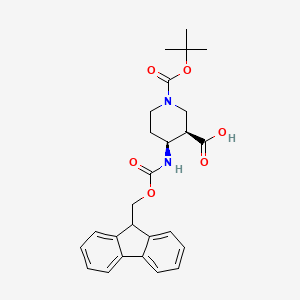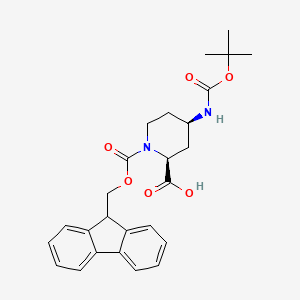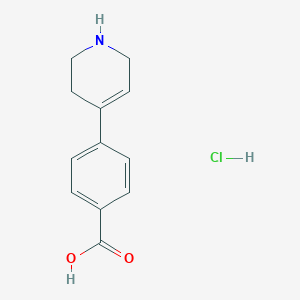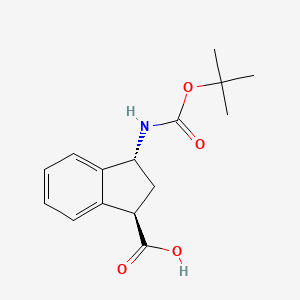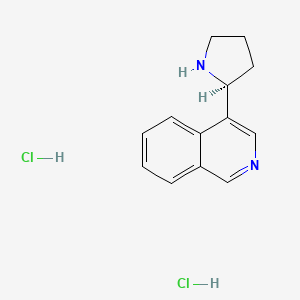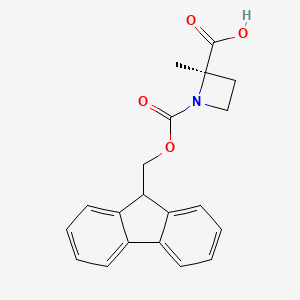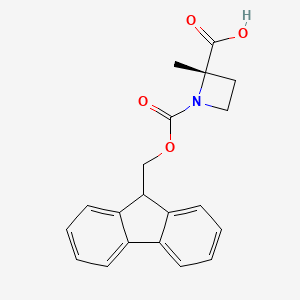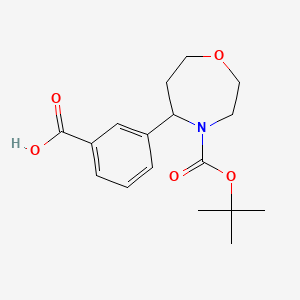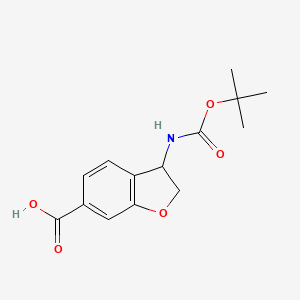
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid: is a chemical compound that features a benzofuran ring system with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Boc-protected compounds often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is efficient and scalable, making it suitable for large-scale synthesis .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine and its subsequent derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, Boc-protected amino acids are used in peptide synthesis. The Boc group serves as a protecting group for the amino function, allowing for selective reactions at other functional groups .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the chemical industry, Boc-protected compounds are valuable in the synthesis of polymers and other materials due to their stability and reactivity .
作用机制
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid primarily involves the reactivity of its functional groups. The Boc group provides steric protection to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, participating in hydrogen bonding, nucleophilic attacks, and other interactions essential for biological activity .
相似化合物的比较
N-Boc-protected amino acids: These compounds share the Boc-protected amino group but differ in the backbone structure.
Benzofuran derivatives: Compounds with similar benzofuran ring systems but different substituents.
Uniqueness: 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-6-carboxylic acid is unique due to the combination of the Boc-protected amino group and the benzofuran ring system. This combination imparts specific reactivity and stability, making it valuable in synthetic and medicinal chemistry .
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1-benzofuran-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-10-7-19-11-6-8(12(16)17)4-5-9(10)11/h4-6,10H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUMIYBNIGEFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
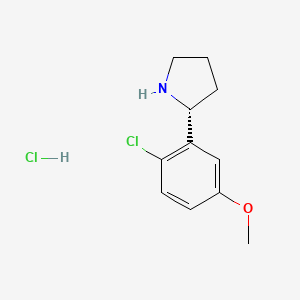
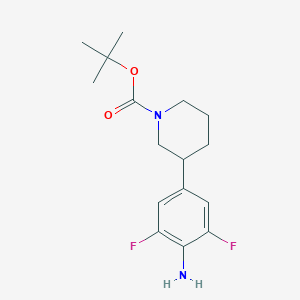
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8257374.png)
